1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide
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Overview
Description
1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reaction of indole-2-carboxylic acid with N-phenyl-2-chloroacetamide in the presence of a base to form the intermediate compound. This intermediate is then reacted with dimethylamine to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the dimethylamino group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol: Known for its antimicrobial properties.
Poly[2-(dimethylamino)ethyl methacrylate]: Used in drug delivery systems and nanoreactors.
N,N-Dimethylethylenediamine: Utilized in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C19H21N3O/c1-21(2)12-13-22-17-11-7-6-8-15(17)14-18(22)19(23)20-16-9-4-3-5-10-16/h3-11,14H,12-13H2,1-2H3,(H,20,23) |
InChI Key |
JRXNIBONLVRORU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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